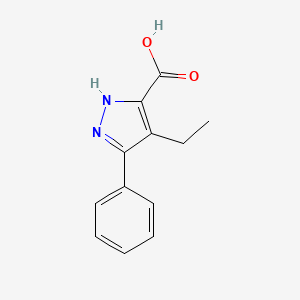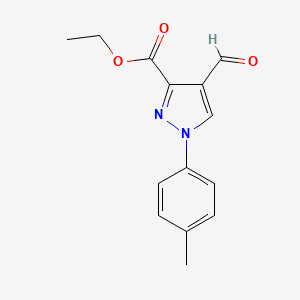
Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ホルミル-1-(p-トルイル)-1H-ピラゾール-3-カルボン酸エチルは、ピラゾール系に属する有機化合物です。ピラゾールは、隣接する2つの窒素原子を含む5員環状ヘテロ環式化合物です。この特定の化合物は、ピラゾール環にエチルエステル基、ホルミル基、およびp-トルイル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: 4-ホルミル-1-(p-トルイル)-1H-ピラゾール-3-カルボン酸エチルの合成は、一般的に以下の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンとアセト酢酸エチルなどの1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることにより合成できます。
ホルミル基の導入: ホルミル基は、N,N-ジメチルホルムアミド(DMF)とオキシ塩化リン(POCl3)などのホルミル化剤を用いたビルスマイヤー・ハック反応により導入できます。
p-トルイル基の付加: p-トルイル基は、パラジウム触媒の存在下で、p-トルイルのボロン酸誘導体とピラゾール化合物を反応させるスズキ・ミヤウラカップリング反応により導入できます。
工業的製造方法: この化合物の工業的製造方法は、高収率と高純度を確保するために、上記の合成経路を最適化する可能性があります。これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれる場合があります。
反応の種類:
酸化: 4-ホルミル-1-(p-トルイル)-1H-ピラゾール-3-カルボン酸エチルのホルミル基は、酸化されてカルボン酸を生成できます。
還元: ホルミル基は、水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用してアルコールに還元することもできます。
置換: エステル基は求核置換反応を受け、エチル基を他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸化反応に使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)は一般的な還元剤です。
置換: アミンまたはアルコールなどの求核剤は、塩基性または酸性条件下で置換反応に使用できます。
主な生成物:
酸化: 4-カルボキシ-1-(p-トルイル)-1H-ピラゾール-3-カルボン酸エチル。
還元: 4-ヒドロキシメチル-1-(p-トルイル)-1H-ピラゾール-3-カルボン酸エチル。
置換: 使用した求核剤に応じて、さまざまな置換ピラゾール誘導体。
4. 科学研究での応用
4-ホルミル-1-(p-トルイル)-1H-ピラゾール-3-カルボン酸エチルには、いくつかの科学研究での応用があります。
化学: より複雑な有機分子の合成の中間体として役立ち、新素材の開発に使用できます。
生物学: この化合物は、酵素相互作用の研究に使用でき、生化学的アッセイにおける潜在的な阻害剤として使用できます。
産業: この化合物は、特殊化学品の製造に使用でき、農薬や医薬品の合成における構成要素として使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Attachment of the P-tolyl Group: The P-tolyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of P-tolyl with the pyrazole compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Ethyl 4-carboxy-1-(P-tolyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
4-ホルミル-1-(p-トルイル)-1H-ピラゾール-3-カルボン酸エチルの作用機序は、その特定の用途によって異なります。生化学的アッセイでは、酵素の活性部位に結合し、基質の結合を阻害することによって、酵素阻害剤として作用する可能性があります。ホルミル基は、酵素中の求核性残基と共有結合を形成し、阻害につながる可能性があります。p-トルイル基は、疎水性相互作用によって結合親和性を高める可能性があります。
類似の化合物:
4-ホルミル-1-フェニル-1H-ピラゾール-3-カルボン酸エチル: p-トルイル基ではなくフェニル基を持つ類似の構造。
4-ホルミル-1-(4-メトキシフェニル)-1H-ピラゾール-3-カルボン酸エチル: p-トルイル基ではなく4-メトキシフェニル基を持つ類似の構造。
独自性: 4-ホルミル-1-(p-トルイル)-1H-ピラゾール-3-カルボン酸エチルは、化学反応性と結合特性に影響を与える可能性のあるp-トルイル基の存在により、ユニークです。p-トルイル基は、追加の疎水性相互作用を提供し、化合物の安定性と有機溶媒への溶解性を高める可能性があります。
類似化合物との比較
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a P-tolyl group.
Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a 4-methoxyphenyl group instead of a P-tolyl group.
Uniqueness: Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the P-tolyl group, which can influence its chemical reactivity and binding properties. The P-tolyl group provides additional hydrophobic interactions and may enhance the compound’s stability and solubility in organic solvents.
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
ethyl 4-formyl-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3 |
InChIキー |
GSXXFHWFEXJXIP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


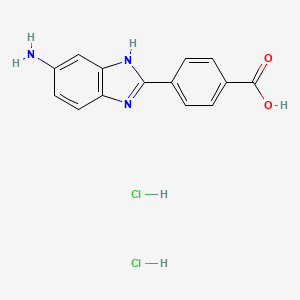

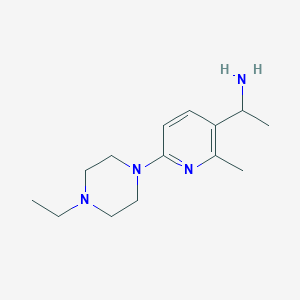
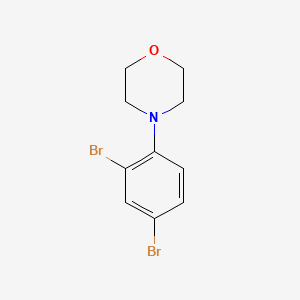
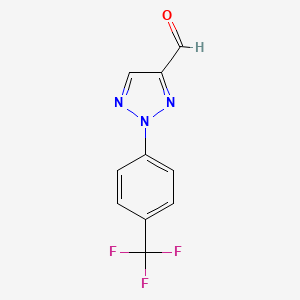
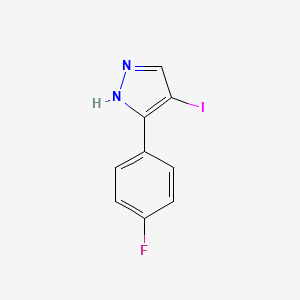
![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)
![4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide](/img/structure/B11809154.png)




![2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809184.png)
